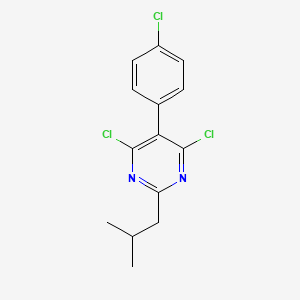![molecular formula C7H12N4O B2887115 [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine CAS No. 2153239-12-2](/img/structure/B2887115.png)
[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine is a chemical compound that features a triazole ring attached to an oxolane ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine typically involves the formation of the triazole ring followed by its attachment to the oxolane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a suitable leaving group can undergo nucleophilic substitution with a triazole derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the triazole and oxolane rings. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, coatings, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of [(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Voriconazole: A triazole antifungal medication with a similar triazole ring structure.
Posaconazole: Another antifungal agent with a triazole ring, used to treat invasive fungal infections.
Uniqueness
[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine is unique due to its specific combination of the triazole and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
2153239-12-2 |
|---|---|
Formule moléculaire |
C7H12N4O |
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
[2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C7H12N4O/c8-3-5-1-2-12-6(5)7-9-4-10-11-7/h4-6H,1-3,8H2,(H,9,10,11) |
Clé InChI |
DAAHHUCXQMAPHX-UHFFFAOYSA-N |
SMILES |
C1COC(C1CN)C2=NC=NN2 |
SMILES isomérique |
C1CO[C@H]([C@H]1CN)C2=NC=NN2 |
SMILES canonique |
C1COC(C1CN)C2=NC=NN2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2887042.png)

![3-(3-chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)



![3-({1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2887054.png)
